5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid
CAS No.: 62176-37-8
Cat. No.: VC2016443
Molecular Formula: C14H9Cl3O3
Molecular Weight: 331.6 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 62176-37-8 |
---|---|
Molecular Formula | C14H9Cl3O3 |
Molecular Weight | 331.6 g/mol |
IUPAC Name | 5-chloro-2-[(3,4-dichlorophenyl)methoxy]benzoic acid |
Standard InChI | InChI=1S/C14H9Cl3O3/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2,(H,18,19) |
Standard InChI Key | YLRVNVFRKCEBEP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)C(=O)O)Cl)Cl |
Canonical SMILES | C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)C(=O)O)Cl)Cl |
Introduction
Physical and Chemical Properties
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid possesses distinctive physicochemical properties essential for understanding its behavior in various research contexts. The compound has a molecular formula of C14H9Cl3O3 with a molecular weight of 331.58 g/mol . Its melting point ranges from 180.6°C to 182.9°C .
The structural configuration includes a benzoic acid core with a chlorine substituent at the 5-position, while the 2-position contains an ether linkage connecting to a 3,4-dichlorobenzyl group. This arrangement creates a molecule with specific electronic properties and reactivity patterns that contribute to its biological activity and chemical behavior.
Table 1: Physical and Chemical Properties of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid
Property | Value |
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IUPAC Name | 5-chloro-2-[(3,4-dichlorophenyl)methoxy]benzoic acid |
CAS Number | 62176-37-8 |
Molecular Formula | C14H9Cl3O3 |
Molecular Weight | 331.58 g/mol |
Melting Point | 180.6-182.9 °C |
Appearance | Solid |
InChI | InChI=1S/C14H9Cl3O3/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2,(H,18,19) |
InChI Key | YLRVNVFRKCEBEP-UHFFFAOYSA-N |
Canonical SMILES | O=C(O)C1=CC(Cl)=CC=C1OCC2=CC=C(Cl)C(Cl)=C2 |
The presence of three chlorine atoms in the molecule significantly influences its electron distribution, reactivity, and stability. These properties make it particularly interesting for research applications requiring specific molecular interactions.
Synthesis Methods
The synthesis of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid involves specific chemical reactions and conditions to ensure high yield and purity. The most common synthetic route involves the reaction between 5-chloro-2-hydroxybenzoic acid and 3,4-dichlorobenzyl chloride.
Laboratory-Scale Synthesis
The standard laboratory procedure for synthesizing this compound typically follows these steps:
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Dissolution of 5-chloro-2-hydroxybenzoic acid in an appropriate solvent (commonly dimethylformamide)
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Addition of a base (usually potassium carbonate) to facilitate deprotonation of the hydroxyl group
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Introduction of 3,4-dichlorobenzyl chloride to the reaction mixture
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Heating the reaction at elevated temperatures (typically 60-80°C) for several hours
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Monitoring reaction progress using thin-layer chromatography
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Isolation and purification through recrystallization or chromatographic techniques
The reaction can be represented by the following equation:
5-chloro-2-hydroxybenzoic acid + 3,4-dichlorobenzyl chloride → 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid + HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but employs larger-scale equipment with optimizations for yield, purity, and cost-effectiveness. The process typically involves:
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Using industrial-grade reactors with precise temperature and pressure controls
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Implementing continuous flow processes rather than batch reactions where appropriate
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Employing specialized purification techniques such as continuous crystallization
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Implementing quality control measures to ensure consistent product specifications
These industrial methods maximize production efficiency while maintaining the high purity required for research and pharmaceutical applications.
Chemical Reactions
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid participates in various chemical reactions due to its functional groups and structural features. Understanding these reactions is crucial for predicting its behavior in different chemical environments.
Types of Reactions
The compound undergoes several types of chemical transformations:
Substitution Reactions
The chlorine atoms on the benzene rings can undergo nucleophilic aromatic substitution reactions with appropriate nucleophiles under suitable conditions. These reactions typically require strong nucleophiles and sometimes catalysts to facilitate the substitution process.
Esterification
The carboxylic acid group readily participates in esterification reactions with alcohols to form corresponding esters. This reaction typically requires acid catalysts such as sulfuric acid or p-toluenesulfonic acid and often follows Fischer esterification protocols.
Reduction
The compound can be reduced using appropriate reducing agents. The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.
Salt Formation
The acidic carboxyl group can form salts with bases, resulting in compounds with altered solubility and physical properties. These salt forms may be useful in pharmaceutical formulations or when increased water solubility is desired.
Reaction Conditions and Reagents
Table 2: Common Reaction Conditions for 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid
Reaction Type | Common Reagents | Typical Conditions | Major Products |
---|---|---|---|
Nucleophilic Substitution | Amines, thiols with base | Basic conditions, elevated temperatures | Substituted derivatives |
Esterification | Alcohols, acid catalysts | Reflux conditions, acid catalysis | Ester derivatives |
Reduction | LiAlH4, NaBH4 | Anhydrous conditions, low temperature | Alcohol derivatives |
Salt Formation | NaOH, KOH, organic bases | Aqueous or mixed solvent systems | Salt forms with altered solubility |
These reactions expand the utility of the compound in synthetic chemistry and pharmaceutical research by allowing its transformation into various functional derivatives.
Biological Activity
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid demonstrates significant biological activities, particularly anti-inflammatory properties, which have been investigated through various research studies.
Anti-inflammatory Effects
Research has revealed that this compound and related benzoic acid derivatives exhibit noteworthy anti-inflammatory properties. Studies conducted on animal models have shown substantial reductions in inflammation markers after administration of this compound.
The anti-inflammatory mechanism appears to be primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. By inhibiting these enzymes, the compound reduces the production of prostaglandins and thromboxanes, which are important mediators of inflammation, pain, and fever.
Research Findings
A significant study demonstrated the efficacy of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid in reducing inflammation in animal models. The research indicated significant reductions in inflammatory markers after administration at a dosage equivalent to 500 mg per 60 kg body weight, suggesting its potential as a therapeutic agent for inflammatory conditions.
Table 3: Anti-inflammatory Activity in Animal Models
Parameter Measured | Effect Observed | Comparison to Control |
---|---|---|
TNF-α levels | Significant reduction | Notable decrease |
IL-1β levels | Marked reduction | Substantial decrease |
COX enzyme activity | Substantial inhibition | Significant inhibition |
Body temperature during inflammation | Stabilization | Maintained within normal range |
These findings highlight the potential of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid as a candidate for further development in treating inflammatory conditions.
Comparative Analysis with Related Compounds
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid belongs to a family of chlorinated benzoic acid derivatives with ether linkages. Comparing this compound with structurally related molecules provides valuable insights into structure-activity relationships.
Structural Analogs
Several compounds share structural similarities with 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid, differing primarily in the positioning or number of chlorine atoms or other substituents.
Table 4: Comparison of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid with Structurally Related Compounds
The structural variations among these compounds, particularly the positioning and number of chlorine atoms, significantly influence their physicochemical properties, reactivity patterns, and biological activities.
Structure-Activity Relationships
Examining the structure-activity relationships among these related compounds reveals important insights:
These structure-activity relationships provide valuable guidance for the design and development of new compounds with enhanced properties for specific applications.
Research Applications
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid has several important research applications across multiple scientific disciplines, reflecting its unique chemical properties and biological activities.
Pharmaceutical Research
In pharmaceutical research, this compound serves as:
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A lead compound for developing novel anti-inflammatory agents
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A tool for studying COX enzyme inhibition mechanisms
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A reference compound for structure-activity relationship studies
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A potential starting point for developing drugs targeting inflammatory conditions
Chemical Research
In chemical research, the compound functions as:
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A building block for the synthesis of more complex molecules
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A model compound for studying ether formation and stability
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A substrate for investigating chlorinated aromatic reaction mechanisms
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A standard for analytical method development
Biological Studies
In biological research, the compound is utilized for:
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Investigating mechanisms of inflammation and pain
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Studying enzyme-inhibitor interactions
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Examining structure-based drug design principles
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Exploring cellular signaling pathways involved in inflammatory responses
These diverse applications highlight the significance of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid in scientific research and its potential for contributing to advancements in multiple fields.
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